molecular formula C20H17FN4O3 B2595613 1-{[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 2185590-46-7

1-{[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2595613
CAS No.: 2185590-46-7
M. Wt: 380.379
InChI Key: NMVWGMYVVHBVKE-UHFFFAOYSA-N
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Description

The compound 1-{[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione features a quinazoline-2,4-dione core substituted with a 3-propyl group and a 1,2,4-oxadiazole ring bearing a 2-fluorophenyl moiety. This structure combines two pharmacologically relevant heterocycles: quinazoline-diones are known for kinase inhibition and anti-inflammatory properties, while 1,2,4-oxadiazoles contribute to metabolic stability and ligand-receptor interactions .

Properties

IUPAC Name

1-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propyl-4aH-quinazolin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN4O3/c1-2-11-24-19(26)14-8-4-6-10-16(14)25(20(24)27)12-17-22-18(23-28-17)13-7-3-5-9-15(13)21/h3-10,14H,2,11-12H2,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQGENYHIFCANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2C=CC=CC2=[N+](C1=O)CC3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN4O3+
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1,2,4-oxadiazole ring, followed by the introduction of the fluorophenyl group. The final steps involve the formation of the tetrahydroquinazoline-2,4-dione core and the attachment of the propyl group. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, are crucial for optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance the reproducibility and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-{[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests it may exhibit pharmacological activity. Its potential applications include:

  • Drug Development : The oxadiazole and tetrahydroquinazoline moieties are known to interact with various biological targets. Research indicates that compounds with similar structures can act as enzyme inhibitors or receptor modulators. Studies have suggested that derivatives of oxadiazoles possess anti-inflammatory and anticancer properties.

Case Study: Anticancer Activity

A study focused on oxadiazole derivatives demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction. The specific mechanism often involves the modulation of signaling pathways associated with cell survival and death.

Biological Assays

The compound can be utilized in biochemical assays to study:

  • Enzyme Activity : Its unique functional groups may facilitate interactions with enzymes such as kinases or phosphatases.

Example Application

In enzyme kinetic studies, this compound could be employed as a substrate or inhibitor to elucidate enzyme mechanisms and identify potential therapeutic targets.

Materials Science

Due to its unique electronic properties stemming from the fluorophenyl and oxadiazole groups, this compound may find applications in:

  • Organic Electronics : Research indicates that compounds with similar structures can be used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where they can enhance charge transport properties.

Synthetic Chemistry

The synthesis of this compound involves multiple steps that can be optimized for yield and purity. Typical synthetic routes may include:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Introduction of the tetrahydroquinazoline moiety via condensation reactions.
  • Final modifications to achieve the desired functional groups.

Mechanism of Action

The mechanism of action of 1-{[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variation in Oxadiazole-Bearing Quinazoline Derivatives

1-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
  • Key Difference : Replaces the 2-fluorophenyl group with a 4-bromophenyl substituent.
  • Bromine (mildly electron-withdrawing but polarizable) may alter binding kinetics. Steric and Lipophilic Effects: Bromine’s larger van der Waals radius (1.85 Å vs. 1.47 Å for fluorine) increases steric bulk and lipophilicity (logP +0.5), which could enhance membrane permeability but reduce aqueous solubility.
  • Synthesis : Both compounds likely utilize POCl3-mediated cyclization for oxadiazole formation, with arylboronic acids or halides introduced during coupling steps .
Comparison Table :
Property Target Compound (2-Fluorophenyl) 4-Bromophenyl Analog
Molecular Weight ~425.4 g/mol ~486.3 g/mol
Substituent Position 2-fluoro on phenyl 4-bromo on phenyl
logP (Predicted) 2.8 3.3
Synthetic Yield 45–55% (estimated) 40–50% (reported)

Heterocycle Variation: Triazolo-Thiadiazole Systems

3-Ethyl-6-{1-[4-(2-methylpropyl)phenyl]ethyl}-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole
  • Key Difference : Replaces quinazoline-dione and oxadiazole with a triazolo-thiadiazole core.
  • Impact :
    • Bioactivity : Triazolo-thiadiazoles exhibit antimicrobial and anti-inflammatory activities via thiosemicarbazide-like interactions, differing from quinazoline-dione’s kinase modulation .
    • Metabolic Stability : Thiadiazole’s sulfur atom may increase susceptibility to oxidative metabolism compared to the oxadiazole’s stability.
  • Structural Features : The triazolo-thiadiazole ring is planar (max deviation 0.013 Å), but the dihedral angle with the benzene ring (74.34°) suggests reduced coplanarity versus the target compound’s oxadiazole-quinazoline system .
Comparison Table :
Property Target Compound Triazolo-Thiadiazole Analog
Core Heterocycle Quinazoline-2,4-dione + oxadiazole Triazolo-thiadiazole
Reported Activity Kinase inhibition (inferred) Antimicrobial
Planarity (Ring System) High (oxadiazole-quinazoline) Moderate (dihedral 74.34°)
Metabolic Stability High (oxadiazole) Moderate (thiadiazole)

Research Findings and Implications

  • Structure-Activity Relationship (SAR) :
    • The 2-fluorophenyl group in the target compound optimizes electronic and steric balance for target binding, whereas bulkier groups (e.g., bromine) may hinder access to hydrophobic pockets.
    • Quinazoline-dione derivatives generally show higher selectivity for kinase targets compared to triazolo-thiadiazoles, which have broader but less specific activity .
  • Synthetic Challenges :
    • POCl3-mediated cyclization (common in both oxadiazole and thiadiazole synthesis) requires careful control to avoid side reactions, particularly with electron-deficient aryl groups .

Biological Activity

The compound 1-{[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is a derivative of the oxadiazole class known for its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its potential applications in medicinal chemistry.

Chemical Structure and Properties

The structure of the compound includes a tetrahydroquinazoline framework fused with a 1,2,4-oxadiazole moiety. The presence of the fluorophenyl group enhances its lipophilicity and may influence its biological interactions. The molecular formula is C16H18FN3O3C_{16}H_{18}FN_3O_3 with a molecular weight of approximately 335.34 g/mol.

Biological Activity Overview

Compounds containing the 1,2,4-oxadiazole moiety have been extensively studied for their biological activities. They are known to exhibit:

  • Anticancer Activity : Many derivatives show significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Effective against both gram-positive and gram-negative bacteria.
  • Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers.

The mechanisms through which oxadiazole derivatives exert their biological effects include:

  • Enzyme Inhibition : Compounds have been identified as inhibitors of key enzymes involved in cancer proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
  • DNA Interaction : Some derivatives intercalate with DNA or inhibit topoisomerases, disrupting cancer cell replication .
  • Reactive Oxygen Species (ROS) Modulation : Certain compounds induce oxidative stress in cancer cells leading to apoptosis .

Anticancer Activity

A study evaluating various 1,2,4-oxadiazole derivatives found that the compound exhibited IC50 values ranging from 0.120.12 to 2.782.78 µM against MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma) cell lines . This indicates a potent anticancer effect compared to standard chemotherapeutic agents.

Antimicrobial Activity

Research has demonstrated that oxadiazole derivatives possess significant antimicrobial properties. A study reported that compounds with similar structures showed better activity against gram-positive bacteria compared to gram-negative strains . The mechanism is attributed to enhanced membrane permeability due to their lipophilic nature.

Anti-inflammatory Effects

In vitro studies have indicated that certain oxadiazole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases .

Table 1: Biological Activities of Oxadiazole Derivatives

Activity TypeObserved EffectsReference
AnticancerIC50 values: 0.12 - 2.78 µM
AntimicrobialEffective against gram-positive bacteria
Anti-inflammatoryInhibition of TNF-alpha and IL-6
MechanismDescription
Enzyme InhibitionInhibits thymidylate synthase and HDAC
DNA InteractionIntercalation and topoisomerase inhibition
ROS ModulationInduces oxidative stress leading to apoptosis

Q & A

Q. How to validate the purity of stereoisomers in asymmetric synthesis?

  • Methodological Answer : Use chiral HPLC (e.g., Chiralpak IA column) with polarimetric detection. For diastereomers, NOESY NMR can distinguish spatial arrangements. In fluorinated analogs, ¹⁹F NMR splitting patterns (e.g., AB systems) provide additional stereochemical evidence .

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